molecular formula C9H6BrNO3 B1410778 2-Bromo-6-cyano-4-methoxybenzoic acid CAS No. 1807208-70-3

2-Bromo-6-cyano-4-methoxybenzoic acid

Cat. No.: B1410778
CAS No.: 1807208-70-3
M. Wt: 256.05 g/mol
InChI Key: MGTAUVAIKKMETD-UHFFFAOYSA-N
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Description

2-Bromo-6-cyano-4-methoxybenzoic acid is an organic compound with the molecular formula C9H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-methoxybenzoic acid followed by nitrile formation through a cyanation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-cyano-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids.

Scientific Research Applications

2-Bromo-6-cyano-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-methoxybenzoic acid involves its interaction with molecular targets through its functional groups. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-cyano-4-methoxybenzoic acid is unique due to the combination of bromine, cyano, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-6-cyano-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-6-2-5(4-11)8(9(12)13)7(10)3-6/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTAUVAIKKMETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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